![molecular formula C22H22N6O B2577516 N-(2-methylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946369-59-1](/img/structure/B2577516.png)
N-(2-methylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . They contain a pyrazole ring fused with a pyrimidine ring, which is a common structural motif in many bioactive molecules and pharmaceuticals .
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
A range of novel N-cycloalkanes, morpholine, piperazines, pyrazole, pyrimidine, and other derivatives incorporating a (thio)pyrimidine moiety have been synthesized via intramolecular cyclization. These compounds' structures were confirmed through spectral data, elemental analysis, and X-ray crystal analysis, demonstrating the diverse potential of pyrimidine derivatives in synthetic chemistry (Yuh-Wen Ho & Maw-Cherng Suen, 2013).
Antimicrobial and Antifungal Applications
Synthetic efforts have yielded pyrazole derivatives identified for their antitumor, antifungal, and antibacterial pharmacophore sites. Structural elucidation through spectroscopy and crystallography has paved the way for exploring biological activities against various microbial strains, including insights into the compounds' mechanism of action (A. Titi et al., 2020).
Surface Coating and Printing Ink Additives
Pyrimidine derivatives have been investigated as antimicrobial additives for surface coatings and printing inks. These compounds, when incorporated into polyurethane varnish and printing ink paste, exhibited significant antimicrobial effects against various microbial strains. This application showcases the potential of pyrimidine derivatives in enhancing the microbial resistance of surface coatings and inks (H. A. El‐Wahab et al., 2015).
Antitumor and Psoriasis Treatment
Research into N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives has discovered potent and selective NF-κB inducing kinase (NIK) inhibitors, showing promise in psoriasis treatment. These inhibitors effectively alleviate symptoms in mouse models, highlighting the therapeutic potential of pyrimidine derivatives in treating inflammatory diseases (Yuqin Zhu et al., 2020).
Antimicrobial Compound Synthesis
The synthesis of compounds containing pyrazole, pyrimidine, and morpholine analogues has been pursued for their in vitro antimicrobial activity. These synthesized compounds underwent testing against various bacterial and fungal strains, revealing the influence of electron-withdrawing groups on enhancing antimicrobial activity. This research underlines the significance of structural modifications in developing effective antimicrobial agents (N. Desai, B. Patel, & B. Dave, 2016).
Propriétés
IUPAC Name |
N-(2-methylphenyl)-6-morpholin-4-yl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O/c1-16-7-5-6-10-19(16)24-20-18-15-23-28(17-8-3-2-4-9-17)21(18)26-22(25-20)27-11-13-29-14-12-27/h2-10,15H,11-14H2,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBGRTJNMVWVOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N4CCOCC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(5-Chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2577434.png)
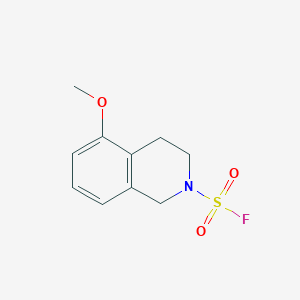
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2577436.png)

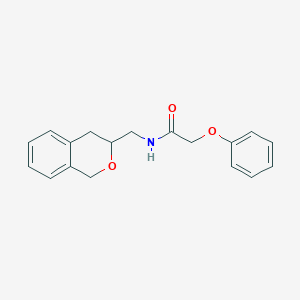
![5-((4-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2577440.png)
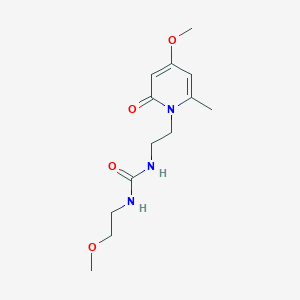
![(E)-3-(Furan-2-yl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)prop-2-en-1-one](/img/structure/B2577447.png)
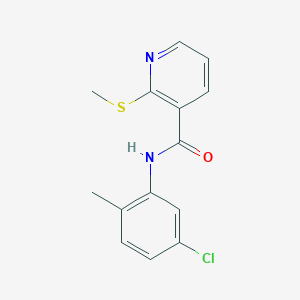
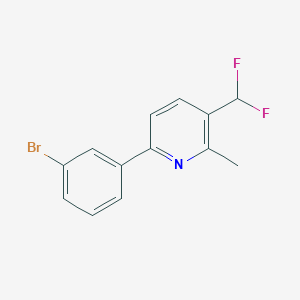

![(E)-2-(4-tert-butylphenyl)sulfonyl-3-[(6-methoxypyridin-3-yl)amino]prop-2-enenitrile](/img/structure/B2577452.png)
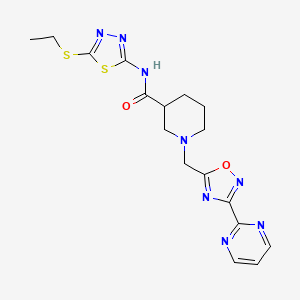
![4-[4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine](/img/structure/B2577456.png)